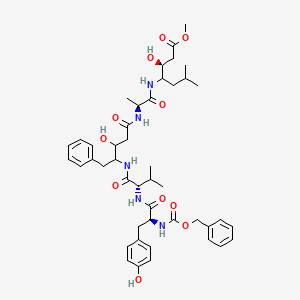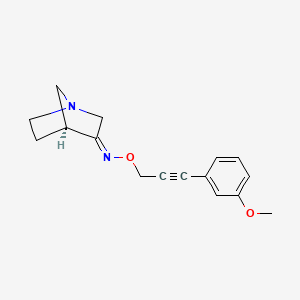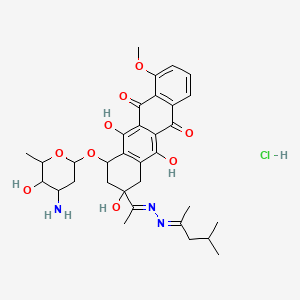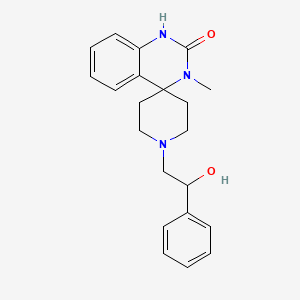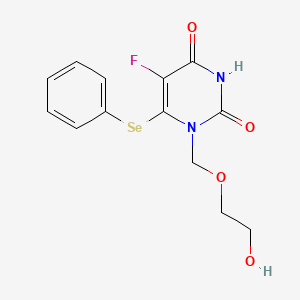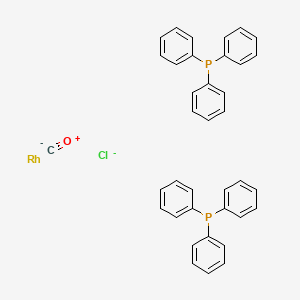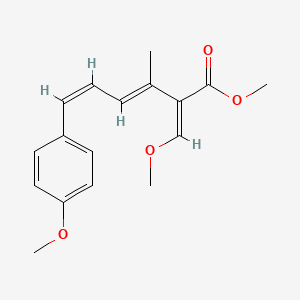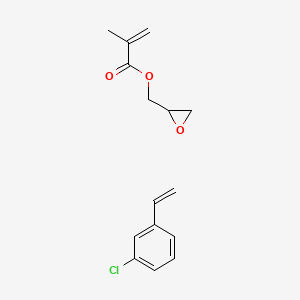
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate is a complex organic compound that combines the structural features of both aromatic and aliphatic systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate typically involves a multi-step process. One common method is the radical polymerization of 1-chloro-3-ethenylbenzene with oxiran-2-ylmethyl 2-methylprop-2-enoate. This reaction is often initiated by peroxides or persulfates and carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization reactors where the monomers are combined under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the epoxide and vinyl groups, which can undergo ring-opening reactions and polymerization. These interactions lead to the formation of complex molecular structures that exhibit unique properties.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-vinylbenzene: Similar in structure but lacks the epoxide group.
Oxiran-2-ylmethyl methacrylate: Contains the epoxide group but differs in the aromatic substitution pattern.
Uniqueness
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate is unique due to the combination of the chlorine-substituted aromatic ring and the epoxide-functionalized aliphatic chain. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Propiedades
Número CAS |
71977-87-2 |
|---|---|
Fórmula molecular |
C15H17ClO3 |
Peso molecular |
280.74 g/mol |
Nombre IUPAC |
1-chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H7Cl.C7H10O3/c1-2-7-4-3-5-8(9)6-7;1-5(2)7(8)10-4-6-3-9-6/h2-6H,1H2;6H,1,3-4H2,2H3 |
Clave InChI |
UUKQQZBNABOEMH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC1CO1.C=CC1=CC(=CC=C1)Cl |
Números CAS relacionados |
71977-87-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
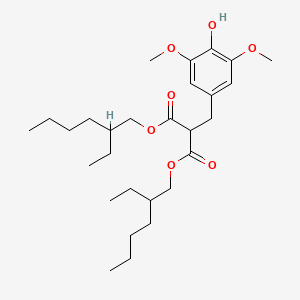
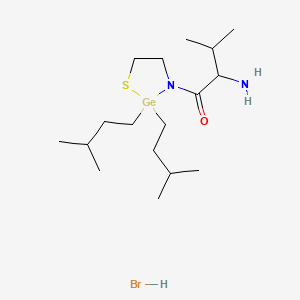
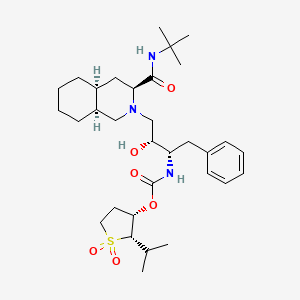
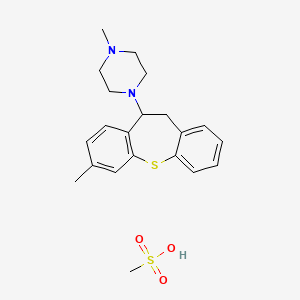
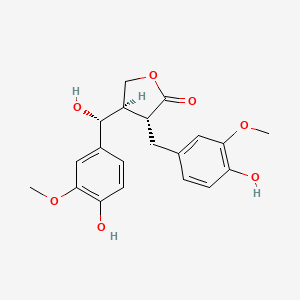
![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
